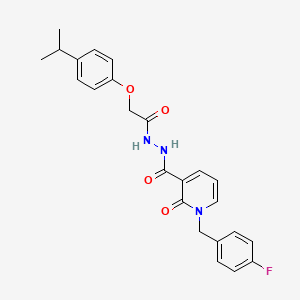

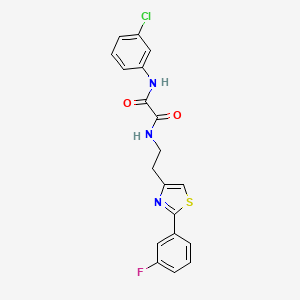

N1-(3-chlorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(3-chlorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide, commonly known as COTI-2, is a small molecule compound that has gained significant attention in the field of cancer research. COTI-2 is a promising anticancer agent that has shown potential in the treatment of various types of cancer.

Applications De Recherche Scientifique

Antiviral Activity

Compounds with similar structures have shown certain anti-tobacco mosaic virus activity . This suggests that our compound could potentially be used in the development of antiviral drugs.

Antileishmanial Activity

Research has shown that pyrazole-bearing compounds, which share a similar structure with our compound, have potent antileishmanial activities . This indicates a potential application in the treatment of leishmaniasis.

Antimalarial Activity

Similarly, pyrazole-bearing compounds have demonstrated significant antimalarial activities . This suggests that our compound could be used in the development of antimalarial drugs.

Neurotoxicity Studies

Compounds with similar structures have been used to investigate neurotoxic potentials . This suggests that our compound could be used in neurotoxicity studies.

Antimicrobial Activity

Research has shown that N-substituted thiazol-2-yl derivatives, which share a similar structure with our compound, have promising antimicrobial activity . This indicates a potential application in the development of antimicrobial drugs.

Antiproliferative Activity

N-substituted thiazol-2-yl derivatives have also been studied for their antiproliferative effects . This suggests that our compound could be used in the development of anticancer drugs.

Antibacterial Activity

Research has shown that N-substituted thiazol-2-yl derivatives have promising antibacterial activity . This indicates a potential application in the development of antibacterial drugs.

Antifungal Activity

Similarly, N-substituted thiazol-2-yl derivatives have demonstrated significant antifungal activities . This suggests that our compound could be used in the development of antifungal drugs.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as sulfonamides, are known to inhibit carbonic anhydrase, an enzyme involved in maintaining ph balance in the body .

Mode of Action

Based on its structural similarity to sulfonamides, it may inhibit the activity of carbonic anhydrase by mimicking its substrate, thereby preventing the enzyme from performing its normal function .

Biochemical Pathways

The compound may affect the carbonic anhydrase pathway. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of this enzyme can disrupt pH regulation in cells and tissues .

Pharmacokinetics

Similar compounds like sulfonamides are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Inhibition of carbonic anhydrase by similar compounds can lead to a decrease in the concentration of bicarbonate ions and protons in cells, potentially disrupting cellular ph balance .

Propriétés

IUPAC Name |

N'-(3-chlorophenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClFN3O2S/c20-13-4-2-6-15(10-13)23-18(26)17(25)22-8-7-16-11-27-19(24-16)12-3-1-5-14(21)9-12/h1-6,9-11H,7-8H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWDIGIICQHTJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-chlorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2454913.png)

![5-[1-(2,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2454916.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea](/img/structure/B2454922.png)

![N-[(1-{[4-(tert-butyl)phenyl]methyl}benzimidazol-2-yl)ethyl]-2-furylcarboxamid e](/img/structure/B2454925.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2454932.png)